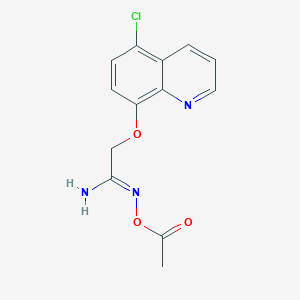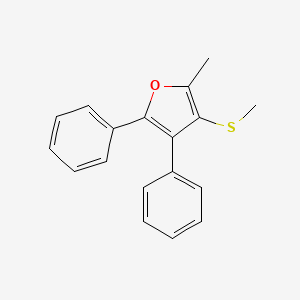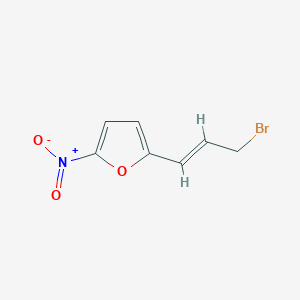
N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide is a complex organic compound that features a quinoline ring substituted with a chlorine atom at the 5-position and an acetimidamide group linked via an oxyacetate bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common route includes the reaction of 5-chloroquinoline with ethyl bromoacetate to form ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate . This intermediate is then subjected to further reactions to introduce the acetimidamide group, often involving the use of acetic anhydride and ammonia under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines.
科学的研究の応用
N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the quinoline ring.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
作用機序
The mechanism of action of N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, disrupting its function, while the acetimidamide group can form covalent bonds with specific amino acid residues in proteins . This dual mechanism makes it a versatile compound for various applications.
類似化合物との比較
Similar Compounds
- Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate
- Heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate
- Cloquintocet-mexyl
Uniqueness
N-Acetoxy-2-((5-chloroquinolin-8-yl)oxy)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H12ClN3O3 |
|---|---|
分子量 |
293.70 g/mol |
IUPAC名 |
[(Z)-[1-amino-2-(5-chloroquinolin-8-yl)oxyethylidene]amino] acetate |
InChI |
InChI=1S/C13H12ClN3O3/c1-8(18)20-17-12(15)7-19-11-5-4-10(14)9-3-2-6-16-13(9)11/h2-6H,7H2,1H3,(H2,15,17) |
InChIキー |
IZFPHCUWICYFPI-UHFFFAOYSA-N |
異性体SMILES |
CC(=O)O/N=C(/COC1=C2C(=C(C=C1)Cl)C=CC=N2)\N |
正規SMILES |
CC(=O)ON=C(COC1=C2C(=C(C=C1)Cl)C=CC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B12896505.png)

![5-[(3-Nitrophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole](/img/structure/B12896517.png)

![2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B12896527.png)


